Rosiglitazonesodium

Aqueous solubility Salt-form selection Oral solid dosage formulation

Rosiglitazone sodium (CAS 316371-83-2) is the sodium salt form of rosiglitazone, a thiazolidinedione (TZD) insulin sensitizer. It functions as a potent and selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ), with a reported binding affinity (Kd) of approximately 40 nM.

Molecular Formula C18H19N3NaO3S
Molecular Weight 380.4 g/mol
Cat. No. B12343510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosiglitazonesodium
Molecular FormulaC18H19N3NaO3S
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.[Na]
InChIInChI=1S/C18H19N3O3S.Na/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);
InChIKeyMIXMIJXAFUYUNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rosiglitazone Sodium: Physicochemical and Pharmacological Baseline for Informed Procurement


Rosiglitazone sodium (CAS 316371-83-2) is the sodium salt form of rosiglitazone, a thiazolidinedione (TZD) insulin sensitizer. It functions as a potent and selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ), with a reported binding affinity (Kd) of approximately 40 nM [1]. Unlike the commercially dominant maleate salt (Avandia®), the sodium salt exhibits markedly higher aqueous solubility—45 mg/mL in water or neutral physiological buffer at room temperature—which directly impacts formulation flexibility, dissolution behavior, and absorption characteristics [2]. Rosiglitazone sodium is the active pharmaceutical ingredient in Tailuo®, an oral antidiabetic agent developed with independent intellectual property rights in China, and is primarily indicated as an adjunct to diet and exercise to improve glycemic control in type 2 diabetes mellitus [2]. The compound has a molecular formula of C18H18N3NaO3S, a molecular weight of 379.41 g/mol, and a melting point range of 183–186°C [3].

Why Rosiglitazone Sodium Cannot Be Interchanged with Rosiglitazone Maleate or Pioglitazone Without Evidence Review


The sodium salt of rosiglitazone differs fundamentally from the maleate salt and from pioglitazone across multiple dimensions that govern formulation performance, pharmacokinetic behavior, and clinical lipid outcomes. Aqueous solubility differs by approximately 4.5-fold between the sodium (45 mg/mL) and maleate (10 mg/mL) salt forms, directly affecting dissolution rate and the design of oral solid dosage forms [1]. In gastric fluid at low pH, the sodium salt undergoes rapid hydrolysis to the less soluble rosiglitazone free base, a conversion that can compromise drug absorption unless enteric coating is employed [1]. Between rosiglitazone and pioglitazone—the two principal TZDs—head-to-head randomized trials reveal statistically significant and clinically meaningful divergence in plasma lipid modulation, with rosiglitazone increasing LDL cholesterol by 21.3 mg/dL versus 12.3 mg/dL for pioglitazone, and producing opposite effects on triglycerides (+13.1 vs. –51.9 mg/dL) [2]. These differences—spanning salt-form physicochemical properties, gastric stability, and in-class pharmacodynamic lipid profiles—mean that generic interchange without evidence-based assessment introduces risks of altered bioavailability and unexpected metabolic effects.

Rosiglitazone Sodium: Quantified Differentiation Evidence for Comparator-Based Scientific Selection


Aqueous Solubility: 4.5-Fold Higher for Rosiglitazone Sodium vs. Rosiglitazone Maleate

Rosiglitazone sodium demonstrates an aqueous solubility of 45 mg/mL in water or neutral physiological buffer at room temperature, compared with rosiglitazone maleate at 10 mg/mL under identical conditions, representing an approximate 4.5-fold solubility advantage [1]. This solubility differential is particularly pronounced at physiologically relevant pH values; at pH 6, rosiglitazone maleate solubility drops below 0.1 mg/mL, whereas rosiglitazone cholinate (a comparable amino acid salt) maintains 11.7 mg/mL, and the maleate salt at pH 9 exhibits only 5.9 mg/mL vs. 20.0 mg/mL for the cholinate salt [2]. Pioglitazone, the principal alternative TZD, is essentially insoluble in water (<1 mg/mL), further underscoring the formulation advantage of the sodium salt . The solubility data for rosiglitazone sodium were determined by UV spectrophotometric measurement at 345 nm following equilibration in buffered solutions and 0.45 μm filtration [2].

Aqueous solubility Salt-form selection Oral solid dosage formulation

PPARγ Binding Affinity: Rosiglitazone Exhibits 4.45-Fold Higher Affinity (Kd 40 nM) vs. Pioglitazone (Kd 178 nM)

Rosiglitazone binds to the PPARγ ligand-binding domain with a dissociation constant (Kd) of approximately 40 nM, as established by radioligand displacement assay using [³H]-rosiglitazone . In contrast, pioglitazone binds to the same receptor with a Kd of 178 nM, representing a 4.45-fold lower binding affinity . This difference in primary target affinity is further reflected in functional activation: rosiglitazone activates PPARγ in cell-based reporter assays with an EC50 of 60 nM (PPARγ), and exhibits subtype-selective activation with EC50 values of 30 nM for PPARγ1 and 100 nM for PPARγ2 . Pioglitazone, by comparison, shows an EC50 of approximately 0.93 μM for PPARγ in comparable reporter gene assays . Rosiglitazone is a highly selective PPARγ agonist with no significant PPARα-binding activity, whereas pioglitazone acts as a dual PPARγ/PPARα agonist, which contributes to the divergent lipid-modulating profiles observed clinically [1].

PPARγ binding affinity Receptor pharmacology Nuclear receptor agonist potency

LDL Cholesterol Modulation: Direct Head-to-Head Trial Demonstrates Rosiglitazone Increases LDL-C by 21.3 mg/dL vs. 12.3 mg/dL for Pioglitazone

In a 24-week, randomized, double-blind, active-controlled head-to-head trial enrolling 802 subjects with type 2 diabetes and dyslipidemia (GLAI Study), rosiglitazone (4 mg once daily titrated to 4 mg twice daily, n = 402) increased LDL cholesterol by a mean of 21.3 ± 1.6 mg/dL. Pioglitazone (30 mg once daily titrated to 45 mg once daily, n = 400) increased LDL cholesterol by 12.3 ± 1.6 mg/dL [1]. The between-treatment difference of 9.0 mg/dL was statistically significant at P < 0.001. This LDL cholesterol differential persisted after adjustment for glycemic control and concomitant therapies, confirming an intrinsic pharmacodynamic difference between the two TZDs independent of glucose-lowering efficacy [1]. Both drugs similarly increased HDL cholesterol, but pioglitazone produced a significantly greater HDL-C increase (5.2 vs. 2.4 mg/dL; P < 0.001) [1].

LDL cholesterol Lipid effects Thiazolidinedione comparator trial Cardiometabolic risk

Triglyceride Modulation: Opposing Directional Effects—Rosiglitazone Increases TG by 13.1 mg/dL While Pioglitazone Decreases TG by 51.9 mg/dL

In the same GLAI head-to-head study (n = 802), rosiglitazone treatment resulted in a mean increase in fasting plasma triglycerides of 13.1 ± 7.8 mg/dL, whereas pioglitazone produced a mean decrease of 51.9 ± 7.8 mg/dL—a net between-drug difference of 65.0 mg/dL (P < 0.001) [1]. This opposing directional effect is attributed to the fundamental pharmacological difference between the two agents: rosiglitazone is a pure PPARγ agonist, while pioglitazone possesses both PPARγ and PPARα agonistic activity, the latter driving triglyceride-lowering effects via enhanced hepatic fatty acid oxidation [2]. Additionally, LDL particle concentration was reduced with pioglitazone but increased with rosiglitazone (P < 0.001), and LDL particle size increased more with pioglitazone (P = 0.005) [1]. These lipid-modifying differences were independent of glycemic control, as HbA1c reductions were comparable between treatment arms [1].

Triglycerides Lipid effects Thiazolidinedione head-to-head Metabolic risk

Gastric Stability and Enteric Formulation Imperative: Rosiglitazone Sodium Requires Protection from Acidic Hydrolysis

Rosiglitazone sodium undergoes rapid hydrolysis in gastric fluid (pH 1.2), converting to rosiglitazone free base or rosiglitazone hydrochloride, both of which exhibit substantially lower aqueous solubility than the parent sodium salt [1]. This conversion is problematic for drug absorption because thiazolidinediones are absorbed in the non-dissociated molecular form, and the proportion of non-dissociated drug available for absorption decreases as the drug precipitates in the gastric environment [1]. Enteric-coated tablet formulations of rosiglitazone sodium have been developed to address this limitation: release studies demonstrated that less than 10% of the labeled dose was released within 2 hours in simulated gastric fluid (pH 1.2), while more than 80% was released within 30 minutes upon transfer to simulated intestinal fluid (pH 6.8) [1]. By contrast, rosiglitazone maleate (Avandia®) is formulated as a standard immediate-release film-coated tablet that does not require enteric protection, as the maleate salt has different gastric stability characteristics [2]. Additionally, the alkalinity generated by dissolution of the sodium salt in the stomach can neutralize gastric acid, potentially causing gastric acid imbalance with long-term use [1].

Gastric stability Enteric coating Drug hydrolysis Salt-form selection

CYP2C8-Mediated Metabolism and Drug Interaction Liability: Rosiglitazone CYP2C8 IC50 of 18 µM vs. Pioglitazone's Broader CYP Substrate Profile

Rosiglitazone is predominantly metabolized by CYP2C8, with minor contributions from CYP2C9, and demonstrates moderate in vitro inhibition of CYP2C8 with an IC50 of 18 µM and weak inhibition of CYP2C9 with an IC50 of 50 µM [1]. No marked inhibition was observed against CYP1A2, CYP2A6, CYP2C19, CYP2D6, CYP2E1, CYP3A4, or CYP4A at the concentrations tested [2]. This relatively narrow metabolic profile contrasts with pioglitazone, which is metabolized by CYP2C8, CYP3A4, CYP2C9, and CYP1A1/2, theoretically exposing it to a broader range of drug-drug interactions [3]. The clinical relevance of CYP2C8-mediated metabolism is underscored by the observation that co-administration of gemfibrozil (a potent CYP2C8 inhibitor) can significantly elevate rosiglitazone plasma concentrations, whereas CYP3A4 inhibitors have minimal effect [4]. Furthermore, rosiglitazone demonstrates absolute oral bioavailability of approximately 99%, and its absorption is not affected by increases in gastric pH, distinguishing it from compounds whose bioavailability is pH-dependent [5].

CYP2C8 metabolism Drug-drug interactions Hepatic metabolism Pharmacokinetic differentiation

Rosiglitazone Sodium: Evidence-Derived Application Scenarios for Procurement and Research


Formulation Development Requiring High Aqueous Drug Loading in Oral Solid Dosage Forms

Rosiglitazone sodium, with its 45 mg/mL aqueous solubility—4.5-fold higher than the maleate salt and >45-fold higher than pioglitazone—is the preferred salt form when developing immediate-release or modified-release tablets that require high drug loading without complex solubilization excipients [1]. However, this solubility advantage is offset by the compound's susceptibility to gastric acid hydrolysis; therefore, any oral solid dosage formulation must incorporate enteric coating to prevent premature conversion to the poorly soluble rosiglitazone free base in the stomach [1]. The enteric-coated tablet technology described by Pan et al. (2015), which achieves >80% drug release within 30 minutes at intestinal pH while limiting gastric release to <10% over 2 hours, provides a validated formulation template for product development or technology transfer [1].

Clinical Trial Design Requiring Controlled PPARγ Target Engagement with Predictable Lipid Outcomes

For clinical trials investigating PPARγ-mediated metabolic endpoints, rosiglitazone sodium offers well-characterized target engagement parameters—Kd of 40 nM for PPARγ and functional EC50 values of 30 nM (PPARγ1) and 60 nM (PPARγ) . When the trial population includes patients with dyslipidemia, the known divergent lipid effects between rosiglitazone and pioglitazone must inform compound selection: rosiglitazone predictably increases LDL cholesterol by approximately 21 mg/dL and triglycerides by approximately 13 mg/dL, whereas pioglitazone produces a more favorable lipid profile [2]. These lipid-modifying outcomes, quantified in a large head-to-head trial (n = 802, P < 0.001 for all between-drug comparisons), should be incorporated into trial inclusion/exclusion criteria, safety monitoring plans, and statistical analysis plans [2].

Fixed-Dose Combination Product Development with Metformin for the Chinese and Emerging Markets

Rosiglitazone sodium (Tailuo®) is the only oral antidiabetic agent with independent intellectual property rights developed in China, and fixed-dose combinations of rosiglitazone sodium with metformin have been explored in patent literature for bilayer tablet formulations [3]. The higher potency of rosiglitazone at PPARγ (Kd 40 nM vs. 178 nM for pioglitazone) enables lower milligram doses in combination products, while its CYP2C8-centered metabolic profile—with IC50 of 18 µM for CYP2C8 and no significant inhibition of CYP3A4—simplifies the drug-drug interaction assessment when combined with metformin, which is not metabolized by CYP enzymes [4]. Procurement for these applications must specify enteric-coated rosiglitazone sodium API to ensure gastric protection in the combination dosage form [1].

Procurement for Comparative Effectiveness Research or Retrospective Analysis of TZD Lipid Outcomes

For academic or industry-sponsored comparative effectiveness research involving rosiglitazone sodium, procurement specifications must include documentation of salt form identity, gastric dissolution profile, and certificate of analysis confirming purity ≥98% (HPLC) [1]. The Goldberg et al. (2005) head-to-head dataset—showing LDL-C increases of 21.3 vs. 12.3 mg/dL and TG changes of +13.1 vs. –51.9 mg/dL for rosiglitazone vs. pioglitazone, respectively—provides the quantitative reference framework against which new real-world evidence or meta-analytical findings should be benchmarked [2]. Procurement of rosiglitazone sodium for such studies should include verification of the enteric coating in the finished dosage form, as the gastric instability of the uncoated sodium salt would confound bioavailability comparisons with rosiglitazone maleate formulations [1].

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